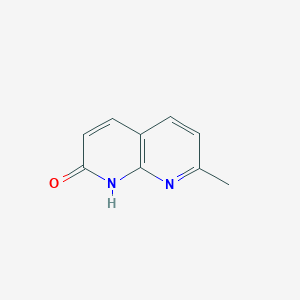

2-Hydroxy-7-methyl-1,8-naphthyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-1H-1,8-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-2-3-7-4-5-8(12)11-9(7)10-6/h2-5H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBBXHDRJXIQCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60418723 | |

| Record name | 7-Methyl-1,8-naphthyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60418723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1569-11-5 | |

| Record name | 7-Methyl-1,8-naphthyridin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1569-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methyl-1,8-naphthyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60418723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-7-methyl-1,8-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-7-methyl-1,8-naphthyridine, also known by its tautomeric name 7-methyl-1H-1,8-naphthyridin-2-one, is a heterocyclic compound of significant interest in medicinal chemistry. Its privileged 1,8-naphthyridine core is a key pharmacophore in numerous biologically active molecules, demonstrating a wide spectrum of therapeutic potential, including anticancer and antimicrobial activities.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its synthesis, structure, and biological relevance. We will delve into the experimental and theoretical data available to provide a foundational understanding for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold.

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine ring system is a recognized "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[1] This versatility has led to the development of a plethora of derivatives with diverse pharmacological activities.[2] The parent compound of the class, nalidixic acid, was one of the first synthetic quinolone antibiotics, highlighting the historical importance of this scaffold in antimicrobial research.

This compound (Figure 1) is a specific derivative that has garnered attention for its potential applications in oncology and infectious disease research.[1] The presence of the hydroxyl (or keto) and methyl groups on the naphthyridine core allows for fine-tuning of its electronic and steric properties, which in turn influences its biological activity and pharmacokinetic profile. Understanding the fundamental physicochemical properties of this molecule is therefore paramount for its rational application in drug design and development.

Molecular and Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | 7-methyl-1H-1,8-naphthyridin-2-one | [1] |

| Synonyms | This compound | |

| CAS Number | 1569-11-5 | [1] |

| Molecular Formula | C₉H₈N₂O | [3] |

| Molecular Weight | 160.17 g/mol | [1] |

| InChI Key | UVBBXHDRJXIQCH-UHFFFAOYSA-N | [1] |

Table 1. Core Physicochemical Data for this compound.

Tautomerism

It is crucial to recognize that this compound exists in a tautomeric equilibrium with its amide form, 7-methyl-1H-1,8-naphthyridin-2-one. The keto-enol tautomerism of the 2-hydroxypyridine moiety strongly favors the amide (keto) form. This is a critical consideration for understanding its reactivity, hydrogen bonding capabilities, and interactions with biological targets. The IUPAC name, 7-methyl-1H-1,8-naphthyridin-2-one, reflects this predominant tautomeric state.

Synthesis and Structural Elucidation

The synthesis of the 1,8-naphthyridine core can be achieved through various established methodologies. For 2-hydroxy-substituted naphthyridines, the Conrad-Limpach and Gould-Jacobs reactions are classical and effective approaches.

Synthetic Strategies

-

Conrad-Limpach Synthesis: This method involves the reaction of an aminopyridine with a β-ketoester. The reaction conditions can be tuned to favor the formation of either a 4-hydroxy- or a 2-hydroxy-1,8-naphthyridine. Higher temperatures generally favor the kinetic product, which in this case would be the desired 2-hydroxy derivative (the Limpach product).[1]

-

Gould-Jacobs Reaction: This reaction utilizes an aminopyridine and a substituted malonic ester, such as diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization to form the 4-hydroxy-1,8-naphthyridine core. While this typically yields the 4-hydroxy isomer, modifications to the substrates and reaction conditions can potentially be adapted for the synthesis of 2-hydroxy derivatives.

-

Friedländer Annulation: A more general and widely used method for synthesizing substituted quinolines and naphthyridines is the Friedländer annulation. This reaction involves the condensation of a 2-aminopyridine-3-carboxaldehyde with a compound containing an activated methylene group (e.g., a ketone or β-ketoester).[4] For the synthesis of this compound, a 2-amino-6-methylpyridine-3-carboxaldehyde would be a suitable starting material, reacting with a reagent that can provide the C2-hydroxyl group.[1]

Below is a conceptual workflow for the synthesis of this compound via a modified Friedländer Annulation.

Caption: Conceptual workflow for the synthesis of this compound.

Spectroscopic Characterization

While specific, publicly available spectra for this compound are limited, the expected spectroscopic features can be inferred from the analysis of related 1,8-naphthyridine derivatives.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the naphthyridine core, a singlet for the methyl group, and a broad singlet for the N-H proton of the pyridone tautomer. The chemical shifts of the aromatic protons would be influenced by the positions of the methyl and hydroxyl/keto groups.

-

¹³C NMR: The carbon NMR spectrum would display signals for the nine carbon atoms in the molecule. The carbonyl carbon of the pyridone tautomer would appear at a characteristic downfield chemical shift (typically >160 ppm). The methyl carbon would resonate at a higher field.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the amide group, typically in the range of 1650-1680 cm⁻¹. An N-H stretching band would also be expected around 3200-3400 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (160.17 g/mol ).

Crystal Structure

To date, a crystal structure for this compound has not been reported in the publicly accessible crystallographic databases. However, the crystal structure of a closely related compound, N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide, has been determined as a co-crystal with acetic acid. This structure reveals that the 1,8-naphthyridine ring system is nearly planar. It is reasonable to expect that this compound would also adopt a largely planar conformation, which is a common feature of such aromatic heterocyclic systems. This planarity is a key factor in its ability to intercalate with DNA, a proposed mechanism for its anticancer activity.[1]

Physicochemical Properties Influencing Drug Development

Solubility

The solubility of a compound is a critical determinant of its bioavailability and formulation development. Naphthyridine derivatives, due to their planar and rigid aromatic nature, often exhibit poor aqueous solubility, which can pose a challenge for both in vitro and in vivo studies. The presence of the polar hydroxyl/keto and nitrogen atoms in this compound would contribute to some degree of polarity. However, the overall hydrophobic surface area of the bicyclic aromatic system is likely to limit its solubility in aqueous media.

Experimental Protocol for Solubility Determination:

A preliminary assessment of solubility can be performed using the following protocol:

-

Materials: this compound, a selection of solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, dimethyl sulfoxide (DMSO)), analytical balance, vials, vortex mixer.

-

Procedure: a. Weigh a small, precise amount of the compound (e.g., 1-2 mg) into a series of vials. b. Add a known volume of the first solvent (e.g., 100 µL) to the first vial. c. Vortex the vial vigorously for 1-2 minutes. d. Visually inspect for complete dissolution. e. If the solid has not fully dissolved, add another aliquot of the solvent and repeat the vortexing and observation until the solid is completely dissolved or a maximum volume is reached. f. The solubility can then be expressed in terms of mg/mL or mol/L.

Acidity and Basicity (pKa)

The pKa value(s) of a drug molecule are crucial for understanding its ionization state at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The 1,8-naphthyridine core contains two nitrogen atoms, which can act as bases. The 2-hydroxy group (in its enol form) or the N-H proton of the pyridone (in its keto form) can act as an acid.

The pKa of the pyridone N-H is expected to be in the range of 9-10, while the pKa of the protonated pyridine nitrogen is likely to be around 3-5. At physiological pH (7.4), the molecule is expected to be predominantly in its neutral form.

Experimental Protocol for pKa Determination:

Potentiometric titration and UV-Vis spectrophotometry are common methods for determining pKa values.

Caption: Workflow for pKa determination by potentiometric titration.

Biological Activities and Therapeutic Potential

The 1,8-naphthyridine scaffold is a cornerstone in the development of various therapeutic agents. Derivatives of this core have demonstrated a broad spectrum of biological activities.

Anticancer Activity

Numerous 1,8-naphthyridine derivatives have exhibited potent cytotoxic activity against a range of cancer cell lines.[1] One of the proposed mechanisms of action is the inhibition of topoisomerase II, an enzyme essential for DNA replication. By intercalating into the DNA and stabilizing the topoisomerase II-DNA complex, these compounds can induce DNA strand breaks, leading to apoptosis in cancer cells. Furthermore, some derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

Antimicrobial Activity

The historical success of nalidixic acid has spurred extensive research into 1,8-naphthyridine derivatives as antimicrobial agents. The primary target for many of these compounds is DNA gyrase (a type II topoisomerase) in bacteria. Inhibition of this enzyme disrupts DNA replication and repair, ultimately leading to bacterial cell death. Structure-activity relationship (SAR) studies have shown that substitutions at various positions on the naphthyridine ring can significantly modulate the antimicrobial potency and spectrum of activity.

Conclusion and Future Directions

This compound is a molecule with a rich chemical heritage and significant potential for future therapeutic applications. This guide has provided a comprehensive overview of its fundamental physicochemical properties, highlighting the importance of its tautomeric nature, synthetic accessibility, and the influence of its structural features on its biological activity.

While a solid foundation of knowledge exists for the broader class of 1,8-naphthyridines, there is a clear need for more specific experimental data on this compound itself. Future research should focus on:

-

Detailed Spectroscopic and Crystallographic Analysis: Obtaining high-resolution NMR, IR, and mass spectra, as well as a single-crystal X-ray structure, would provide definitive structural information.

-

Quantitative Solubility and pKa Determination: Experimental measurement of these parameters is crucial for accurate ADME modeling and formulation development.

-

In-depth Biological Evaluation: Moving beyond general screening, detailed mechanistic studies are needed to elucidate the specific molecular targets and pathways affected by this compound.

By addressing these knowledge gaps, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective treatments for cancer and infectious diseases.

References

-

Beilstein Journal of Organic Chemistry. Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. [Link]

- BenchChem. This compound | Research Chemical.

-

National Center for Biotechnology Information. N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1). [Link]

-

ResearchGate. RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. [Link]

-

LookChem. Cas 1569-11-5,this compound. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydroxy-7-methyl-1,8-naphthyridine

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif renowned for its prevalence in compounds exhibiting a wide spectrum of biological activities. This guide provides a comprehensive technical overview of the synthesis and detailed structural characterization of a key derivative, 2-Hydroxy-7-methyl-1,8-naphthyridine (CAS No: 1569-11-5). We delve into the causality behind the chosen synthetic methodology, present a robust experimental protocol, and elucidate the analytical techniques required for unambiguous structural confirmation. This document is intended for researchers and professionals in medicinal chemistry and drug development who require a foundational understanding and practical approach to this important chemical entity.

Introduction: The Significance of the 1,8-Naphthyridine Core

The 1,8-naphthyridine ring system is a cornerstone in medicinal chemistry, recognized as a key pharmacophore in a multitude of therapeutic agents.[1][2] Its rigid, planar structure and hydrogen bonding capabilities allow it to effectively interact with biological targets. Derivatives have demonstrated potent activities as anticancer agents by intercalating with DNA, as well as inhibitors of crucial enzymes like carbonic anhydrase and alkaline phosphatase.[1]

This compound, in particular, serves as a valuable scaffold. The strategic placement of the methyl and hydroxyl groups provides vectors for further chemical modification, enabling chemists to probe structure-activity relationships (SAR) and optimize compounds for enhanced potency and selectivity.[1]

A critical aspect of this molecule is its existence in a tautomeric equilibrium between the 2-hydroxy form and the more stable 7-methyl-1,8-naphthyridin-2(1H)-one form.[1][3] This keto-enol tautomerism is a common phenomenon in hydroxypyridines and related heterocycles and profoundly influences the molecule's chemical properties and spectroscopic signature.[4] Understanding this equilibrium is paramount for accurate characterization.

Synthesis: A Mechanistic Approach

The construction of the 1,8-naphthyridine core is most efficiently achieved through a condensation and cyclization strategy, analogous to the classical Conrad-Limpach synthesis of quinolines.[1][5] This approach involves the reaction of a substituted 2-aminopyridine with a β-dicarbonyl compound. For the title compound, the logical precursors are 2-Amino-4-methylpyridine and ethyl acetoacetate.

The reaction proceeds via an acid-catalyzed mechanism. The initial step is the formation of a vinylogous amide intermediate through the condensation of the amino group of the pyridine with the keto group of ethyl acetoacetate. Subsequent intramolecular cyclization, driven by heating, involves the nucleophilic attack of the pyridine ring onto the ester carbonyl, followed by elimination of ethanol to yield the final pyridone ring.

Diagram of Synthetic Pathway

Caption: Acid-catalyzed condensation synthesis.

Experimental Protocol: Synthesis

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-amino-4-methylpyridine (0.1 mol) and ethyl acetoacetate (0.1 mol).[5]

-

Catalyst Addition: Carefully add concentrated sulfuric acid (5 mL) to the mixture with stirring.[5]

-

Heating: Heat the reaction mixture in an oil bath to a temperature of 135 °C. Maintain this temperature and allow the mixture to reflux with occasional stirring for approximately 5 hours.[5]

-

Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. A solid product should precipitate.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the crude product with a cold methanol-ether mixture to remove impurities. Further purification can be achieved by recrystallization from ethanol to yield the pure product.[5]

-

Drying: Dry the purified product under vacuum.

Physicochemical and Structural Characterization

Unambiguous confirmation of the synthesized molecule's identity and purity requires a suite of analytical techniques. The data interpretation must account for the predominant 1,8-naphthyridin-2(1H)-one tautomer.

Physicochemical Data Summary

| Parameter | Value | Reference |

| Molecular Formula | C₉H₈N₂O | [6] |

| Molecular Weight | 160.17 g/mol | [1] |

| CAS Number | 1569-11-5 | [1][7][8] |

| Appearance | Off-white to yellow solid | General Knowledge |

| Tautomerism | Exists in equilibrium with 7-methyl-1,8-naphthyridin-2(1H)-one | [1][3] |

Characterization Workflow

Caption: Analytical workflow for structural verification.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the molecular structure in solution.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. Key expected signals include a singlet for the methyl group (CH₃) protons, typically in the δ 2.4-3.8 ppm range.[5][9] The aromatic protons on the naphthyridine core will appear as doublets or multiplets in the δ 6.4-8.5 ppm region.[5][10] A broad singlet, corresponding to the N-H proton of the pyridone tautomer, will be observed further downfield.

-

¹³C NMR: The carbon spectrum will confirm the presence of nine unique carbon atoms. A signal in the downfield region (>160 ppm) will be indicative of the carbonyl carbon (C=O) in the dominant pyridone tautomer.[9] Additional signals will correspond to the carbons of the aromatic rings and the methyl group.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides crucial information about the functional groups present.

-

The spectrum of the 7-methyl-1,8-naphthyridin-2(1H)-one tautomer will be characterized by a strong absorption band for the C=O (amide carbonyl) stretching vibration, typically around 1660-1700 cm⁻¹.

-

A broad band in the 3100-3400 cm⁻¹ region can be attributed to the N-H stretching vibration.

-

C-H stretching vibrations from the methyl and aromatic groups will appear just below and above 3000 cm⁻¹, respectively.

-

Characteristic C=C and C=N stretching vibrations from the aromatic core are expected in the 1500-1620 cm⁻¹ region.[1]

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will provide the exact mass, which can be used to confirm the molecular formula. The parent molecular ion peak [M]⁺ or the protonated molecular peak [M+H]⁺ should be observed at an m/z value corresponding to its molecular weight (~160.17).[1]

Conclusion

This guide has outlined a reliable and well-established pathway for the synthesis of this compound, grounded in the principles of the Conrad-Limpach reaction. Furthermore, we have detailed the essential analytical methodologies required for its comprehensive characterization, emphasizing the importance of recognizing its predominant tautomeric form, 7-methyl-1,8-naphthyridin-2(1H)-one. The successful synthesis and verification of this molecule provide medicinal chemists with a versatile building block, paving the way for the development of novel therapeutic agents based on the potent 1,8-naphthyridine scaffold.

References

- Badawneh, M., Ferrarini, P. L., Calderone, V., Manera, C., Martinotti, E., Mori, C., Saccomanni, G., & Testai, L. (2001). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 6(8), 650-657.

-

Dong, Y., Mao, X., Jiang, X., Hou, J., Cheng, Y., & Zhu, C. (2011). Electronic Supplementary Information for L-Proline Promoted Fluorescent Sensor for Mg2+ Detection in a Multicomponent Sensory System. The Royal Society of Chemistry. Retrieved from [Link]

- Dey, S., Bhowmik, S., & Ali, M. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(41), 27368-27378.

- Matusiak, Z. (1998). Spectral Characteristics of 2,7-Naphthyridines. Molecules, 3(3), 112-118.

- Nowak, M., Bieg T., Szulc, A., Stefanska, J., Staczek, P., & Bania, J. (2022). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Molecules, 27(19), 6649.

-

ResearchGate. (n.d.). Scheme 1: Synthetic route for naphthyridine derivatives Synthesis of.... Retrieved from [Link]

- Al-Tel, T. H. (2011). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 16(12), 9845-9878.

- Taurins, A., & Wu, T. (1965). Synthesis of 2,6-Naphthyridine, 4-Methyl-2,6-naphthyridine, and their Derivatives. Journal of Heterocyclic Chemistry, 2(5), 415-419.

-

LookChem. (n.d.). Cas 1569-11-5, this compound. Retrieved from [Link]

- Goswami, S., Adak, A. K., & Fun, H. K. (2009). 2,7-Dimethyl-1,8-naphthyridine. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2547.

- Abu-Melha, S. (2015). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 62(4), 918-925.

-

Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]

- Goswami, S., Adak, A. K., & Fun, H. K. (2009). 2,7-Bis(trichloromethyl)-1,8-naphthyridine. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3134.

-

Loba Chemie. (n.d.). 2-AMINO 4-METHYLPYRIDINE. Retrieved from [Link]

-

RCS Research Chemistry Services. (n.d.). How about Tautomers?. Retrieved from [Link]

- Mary, Y. S., & Balachandran, V. (2016). Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.

- Goswami, S., Adak, A. K., & Fun, H. K. (2013). 7-Hydroxymethyl-2-pivaloylamino-1,8-naphthyridine. Acta Crystallographica Section E: Structure Reports Online, 69(4), o503.

- Al-Sehemi, A. G., El-Gogary, T. M., & Ghoneim, A. M. (2018). Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory/Time-Dependent Density Functional Theory Study. ACS Omega, 3(10), 13348-13357.

- Salunke-Gawali, S., Rane, S. Y., Gawali, Y. B., Boubaker, J., & Kulkarni, A. A. (2014). Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography. Journal of Chemical Sciences, 126(1), 213-225.

- Guss, J. M. (2009). X-Ray Crystallography of Chemical Compounds. In Comprehensive Natural Products II (pp. 535-560). Elsevier.

-

Wikipedia. (n.d.). Tautomer. Retrieved from [Link]

- Khaligh, N. G. (2012). Supplementary Information for an efficient Pechmann condensation for the synthesis of coumarins using protic pyridinium ionic liquid as catalyst and solvent.

-

Sherkar, P. D., Karuturi, D., Montgomery, M., & Lal, M. (2019). X‐ray crystal structure of 1,8‐naphthyridin‐2‐one derivatives.... ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-7-methyl-1,8-naphthyridine. Retrieved from [Link]

- Sahu, D., & Sastry, G. N. (2024). What impact does tautomerism have on drug properties and development?. ChemRxiv.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. How about Tautomers? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. Tautomer - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. 1569-11-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 7. 1569-11-5|this compound|BLD Pharm [bldpharm.com]

- 8. Cas 1569-11-5,this compound | lookchem [lookchem.com]

- 9. rsc.org [rsc.org]

- 10. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2,7-Dimethyl-1,8-naphthyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 7-Hydroxymethyl-2-pivaloylamino-1,8-naphthyridine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability Profiling of 2-Hydroxy-7-methyl-1,8-naphthyridine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a novel chemical entity from discovery to a viable drug candidate is contingent on a thorough understanding of its physicochemical properties. Among the most critical of these are aqueous solubility and chemical stability. Poor solubility can severely limit bioavailability and complicate formulation, while instability can compromise therapeutic efficacy and safety. This guide provides a comprehensive framework for the systematic evaluation of 2-hydroxy-7-methyl-1,8-naphthyridine, a privileged scaffold in medicinal chemistry, as a case study.[1][2] We will detail the requisite experimental protocols, explain the underlying scientific principles, and provide the necessary tools for data interpretation, thereby empowering researchers to conduct robust solubility and stability assessments.

Introduction: The Imperative of Early-Stage Physicochemical Profiling

In the landscape of drug discovery, the adage "fail early, fail cheap" is a guiding principle. Promising biological activity is often nullified by poor drug-like properties. Aqueous solubility directly impacts a compound's absorption, distribution, metabolism, and excretion (ADME) profile, influencing everything from in vitro assay reliability to in vivo efficacy.[3][4][5] Similarly, understanding a compound's stability—its susceptibility to degradation under various environmental stressors—is mandated by regulatory bodies like the International Council for Harmonisation (ICH) and is fundamental to developing a stable, marketable drug product.[6][7][8][9][10]

The subject of this guide, this compound (CAS No. 1569-11-5), belongs to the 1,8-naphthyridine class of N-heterocycles, which are of significant interest for their diverse biological activities, including anticancer and antimicrobial properties.[1][11] Given its therapeutic potential, a rigorous assessment of its solubility and stability is not just recommended; it is essential for advancing its development. This document will provide the detailed methodologies to perform these critical studies.

Foundational Concepts: Understanding Solubility

Aqueous solubility is the maximum concentration of a compound that can dissolve in water or a buffered aqueous solution at a given temperature. In drug discovery, two types of solubility are routinely measured: kinetic and thermodynamic.

-

Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often determined by adding a concentrated DMSO stock solution to an aqueous buffer.[3][12][13] It is a high-throughput method ideal for the rapid screening of large compound libraries in early discovery phases.[3][4] The resulting value can be influenced by the rate of precipitation.

-

Thermodynamic Solubility: Often considered the "gold standard," this measures the true equilibrium solubility of a compound.[14][15][16] The measurement involves equilibrating an excess of the solid compound with the aqueous medium over an extended period (typically 24 hours or more).[3][14] This data is crucial for lead optimization and formulation development.[3][16]

The following diagram illustrates the divergent workflows for these two essential measurements.

Caption: Comparative workflows for kinetic and thermodynamic solubility determination.

Experimental Protocol: Aqueous Solubility Determination

Method 1: Kinetic Solubility via Turbidimetry

Rationale: This method is chosen for its speed and low sample consumption, making it ideal for initial screening. It leverages the principle that precipitation of the compound from solution will cause turbidity, which can be quantified by measuring light scattering.[5]

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[12]

-

Plate Setup: In a 96-well microtiter plate, perform serial dilutions of the DMSO stock solution.

-

Buffer Addition: Add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve the desired final compound concentrations (e.g., ranging from 1 to 200 µM) and a final DMSO concentration of ≤1%.[4]

-

Incubation: Mix the plate thoroughly and incubate at room temperature for 2 hours.[17]

-

Measurement: Measure the turbidity of each well using a plate reader capable of nephelometry or by measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[4][15]

-

Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is first observed compared to buffer-only controls.

Method 2: Thermodynamic Solubility via Shake-Flask Method

Rationale: This method determines the equilibrium solubility, providing a more accurate value for guiding formulation and preclinical studies. The "shake-flask" method ensures that the solution is fully saturated with the compound.[3][17]

Step-by-Step Protocol:

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 1 mg) to a glass vial.[14]

-

Buffer Addition: Add a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS at pH 7.4) to the vial.[14] It is advisable to test solubility at different pH values (e.g., pH 2.2, 6.8) to understand the impact of ionization.[18]

-

Equilibration: Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.[14][15]

-

Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.[18]

-

Filtration: Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any remaining undissolved particles.[19] Adsorption to the filter should be assessed.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][20] A calibration curve prepared from the stock solution is used for quantification.[19]

Data Presentation:

| Parameter | Method | Buffer System | Incubation Time | Temperature | Analytical Method | Expected Result (µg/mL) |

| Kinetic Solubility | Turbidimetry | PBS (pH 7.4) | 2 hours | 25°C | Nephelometry | TBD |

| Thermodynamic Solubility | Shake-Flask | PBS (pH 7.4) | 24 hours | 25°C | HPLC-UV | TBD |

| Thermodynamic Solubility | Shake-Flask | McIlvaine Buffer (pH 2.2) | 24 hours | 25°C | HPLC-UV | TBD |

| Thermodynamic Solubility | Shake-Flask | McIlvaine Buffer (pH 6.8) | 24 hours | 25°C | HPLC-UV | TBD |

Foundational Concepts: Stability and Forced Degradation

Stability testing evaluates how a drug substance's quality changes over time under the influence of environmental factors such as temperature, humidity, and light.[21] Forced degradation (or stress testing) is a critical component of this process, involving the intentional degradation of the compound under more severe conditions than those used for accelerated stability testing.[7][10]

The primary goals of forced degradation studies are:

-

To identify likely degradation products and establish degradation pathways.[6][10]

-

To demonstrate the specificity of the analytical method, ensuring it is "stability-indicating" (i.e., able to separate the intact drug from its degradants).[8]

-

To gain insights into the intrinsic stability of the molecule, which helps in formulation and packaging development.[10]

ICH guideline Q1A(R2) outlines the key stress conditions that should be investigated: hydrolysis, oxidation, photolysis, and thermal stress.[6][9] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[6][7]

Experimental Protocol: Forced Degradation Studies

Rationale: A systematic forced degradation study is essential to meet regulatory requirements and to understand the intrinsic chemical liabilities of this compound. The conditions below are standard starting points and may require optimization to achieve the target degradation.

Caption: A systematic workflow for conducting forced degradation studies.

Step-by-Step Protocol:

A stability-indicating HPLC-UV method must first be developed. This method should be capable of resolving the parent peak of this compound from any potential degradants.

-

Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile:water 50:50).[7]

-

Acid Hydrolysis: Mix the sample solution with an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C). Withdraw aliquots at various time points (e.g., 2, 6, 24 hours), neutralize with 0.1 M NaOH, and dilute for analysis.

-

Base Hydrolysis: Mix the sample solution with an equal volume of 0.1 M NaOH. Incubate at a suitable temperature (e.g., 60°C). Withdraw aliquots, neutralize with 0.1 M HCl, and dilute for analysis.

-

Oxidative Degradation: Mix the sample solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Store at room temperature, protected from light. Withdraw aliquots at time points for analysis.

-

Thermal Degradation:

-

Solid State: Store the solid powder in an oven at an elevated temperature (e.g., 80°C).[7] Periodically dissolve a sample for analysis.

-

Solution State: Store the sample solution (in a neutral buffer) in an oven at 80°C. Withdraw aliquots for analysis.

-

-

Photostability: Expose the solid powder and the sample solution to a light source that provides combined UV and visible light, as specified by ICH Q1B guidelines (e.g., total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter).[7][9][10] A control sample should be wrapped in aluminum foil to protect it from light.

-

Analysis: Analyze all samples using the developed stability-indicating HPLC method. Calculate the percentage of the parent compound remaining and the percentage of each degradant formed (as a percentage of the total peak area).

Data Presentation:

| Stress Condition | Reagent/Temp | Duration | % Assay of Parent Compound | % Area of Major Degradant 1 | % Area of Major Degradant 2 |

| Control (t=0) | - | 0 hours | 100.0 | ND | ND |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | TBD | TBD | TBD |

| Base Hydrolysis | 0.1 M NaOH | 24 hours | TBD | TBD | TBD |

| Oxidation | 3% H₂O₂ | 24 hours | TBD | TBD | TBD |

| Thermal (Solid) | 80°C | 48 hours | TBD | TBD | TBD |

| Photostability | ICH Q1B | - | TBD | TBD | TBD |

| (ND = Not Detected; TBD = To Be Determined) |

Conclusion and Future Directions

This guide provides a robust and scientifically grounded framework for assessing the solubility and stability of this compound. By systematically applying the detailed kinetic, thermodynamic, and forced degradation protocols, researchers can generate the critical data needed to make informed decisions in the drug development process. The results from these studies will illuminate potential liabilities, guide formulation strategies, and fulfill essential regulatory requirements. A thorough understanding of these fundamental properties is the bedrock upon which successful therapeutic candidates are built.

References

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass.

- Kinetic Solubility Assays Protocol. AxisPharm.

- Aqueous Solubility Assay. Enamine.

- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

- A Review on Force Degradation Studies for Drug Substances. ijarsct.

- Forced Degradation Studies. (2016, December 14). MedCrave online.

- In-vitro Thermodynamic Solubility. (2025, August 3). Protocols.io.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io.

- Aqueous Solubility Assays.

- Development of forced degradation and stability indic

- Kinetic Solubility 96 –Well Protocol. (2025, July 24). Warren Center for Neuroscience Drug Discovery.

- Aqueous Solubility.

- In vitro solubility assays in drug discovery. PubMed.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.

- Thermodynamic Solubility Assay. Domainex.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15).

- Thermodynamic Solubility Assay. Evotec.

- This compound|Research Chemical. Benchchem.

- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (2025, August 6).

- The Structure-Activity Relationship of 7-Methyl-1,8-Naphthyridine Deriv

- Q 1 A (R2) Stability Testing of new Drug Substances and Products. EMA.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Aqueous Solubility Assay - Enamine [enamine.net]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. ijarsct.co.in [ijarsct.co.in]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In-vitro Thermodynamic Solubility [protocols.io]

- 15. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 16. evotec.com [evotec.com]

- 17. enamine.net [enamine.net]

- 18. static1.squarespace.com [static1.squarespace.com]

- 19. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 20. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 21. ema.europa.eu [ema.europa.eu]

tautomerism of 2-Hydroxy-7-methyl-1,8-naphthyridine

An In-depth Technical Guide to the Tautomerism of 2-Hydroxy-7-methyl-1,8-naphthyridine

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its wide spectrum of biological activities.[1] The tautomeric nature of substituted naphthyridines, particularly those bearing hydroxyl groups, is a critical determinant of their physicochemical properties, receptor binding interactions, and metabolic stability. This guide provides a comprehensive technical exploration of the . We will dissect the fundamental principles governing its structural preference, detail the synthetic routes for its preparation, and present a multi-faceted analytical workflow to rigorously characterize its dominant tautomeric form. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this important chemical phenomenon.

Foundational Principles: The Hydroxy-Oxo Tautomeric Equilibrium

Prototropic tautomerism, the migration of a proton between two or more sites within a molecule, is a fundamental concept in organic chemistry.[2] In heteroaromatic systems like pyridines and naphthyridines, the tautomerism of 2-hydroxy derivatives is of paramount importance. The molecule can exist in two primary forms: the aromatic "enol-like" 2-hydroxy tautomer and the non-aromatic (but resonance-stabilized) "keto-like" 2-oxo (or pyridone) tautomer.

The equilibrium between these forms is influenced by the state of matter (solid, liquid, gas), solvent polarity, and electronic effects of other substituents on the ring system.[3] While often drawn as the hydroxy form for simplicity, experimental and computational evidence overwhelmingly shows that the equilibrium for 2-hydroxypyridine and its analogues lies far to the side of the 2-pyridone form.[4] This preference is foundational to understanding the structure and reactivity of our target molecule.

Caption: Prototropic tautomerism of the 2-hydroxy-1,8-naphthyridine core.

Synthesis and Isolation: Accessing the Target Scaffold

A robust and reproducible synthetic route is the prerequisite for any detailed structural investigation. The synthesis of the 1,8-naphthyridine core can be efficiently achieved through several classic condensation reactions, such as the Friedländer or Gould-Jacobs reactions.[5][6] For the target molecule, 7-Methyl-1H-1,8-naphthyridin-2-one, a reliable approach involves the condensation of a substituted 2-aminopyridine with a suitable β-keto ester.

The choice of this strategy is driven by the commercial availability of starting materials and the typically high yields of the cyclization step. The causality behind the high temperature required for cyclization is the need to overcome the activation energy for the intramolecular nucleophilic attack, which forms the second ring of the naphthyridine system.[5]

Experimental Protocol: Synthesis via Condensation

Objective: To synthesize 7-Methyl-1H-1,8-naphthyridin-2-one.

Step 1: Condensation

-

To a round-bottom flask, add 2-amino-6-methylpyridine (1.0 eq) and diethyl malonate (1.2 eq).

-

Add sodium ethoxide (1.1 eq) as a catalyst to facilitate the initial Michael addition and subsequent condensation. The base is crucial for deprotonating the amine, increasing its nucleophilicity.

-

Heat the mixture under reflux in a high-boiling point solvent (e.g., Dowtherm A) for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 2: Cyclization

-

Once the initial condensation is complete, increase the temperature to 240-250 °C to drive the intramolecular cyclization and elimination of ethanol.[5] This high-temperature step is the critical phase for forming the bicyclic core.

-

Maintain this temperature for 30-60 minutes until TLC analysis indicates the formation of the product.

Step 3: Isolation and Purification

-

Allow the reaction mixture to cool to below 100 °C.

-

Precipitate the crude product by adding a non-polar solvent like hexane.

-

Collect the solid by vacuum filtration and wash thoroughly with hexane to remove residual high-boiling solvent.

-

Recrystallize the crude solid from a suitable solvent (e.g., ethanol or acetic acid) to yield the purified 7-Methyl-1H-1,8-naphthyridin-2-one.

-

Dry the product under vacuum. The expected appearance is a solid.[5]

Caption: Workflow for the synthesis of the target naphthyridinone.

Spectroscopic Interrogation: A Self-Validating Analytical Workflow

Vibrational Spectroscopy (FT-IR)

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by specific molecular vibrations. The key distinction between the hydroxy and oxo tautomers lies in the high-frequency stretching region. The hydroxy form would exhibit a broad O-H stretching band, while the oxo form is characterized by a sharp and strong carbonyl (C=O) stretching band.

Expected Observations:

-

Presence of a strong absorption band in the 1650-1680 cm⁻¹ region. This is the definitive signature of a C=O double bond, strongly indicating the presence of the 2-oxo tautomer. The amide-like character of the pyridone ring places the stretch in this specific region.

-

Absence of a broad O-H stretching band around 3200-3400 cm⁻¹. While an N-H stretch is expected for the oxo form, it is typically sharper than an O-H stretch. The absence of the characteristic broad hydroxyl peak argues against the hydroxy tautomer.[4]

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms. The chemical shifts (δ) are highly sensitive to the electronic structure, allowing for clear differentiation between the tautomers. Analysis is typically performed in a solvent like DMSO-d₆.[7]

Expected Spectral Features:

| Atom/Group | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Rationale for Tautomer Confirmation |

| N1-H | ~11.0 - 12.0 (broad singlet) | N/A | The presence of a downfield, exchangeable proton is strong evidence for the N-H bond in the 2-oxo form. A hydroxyl proton (O-H) would likely appear in a different region and have a different peak shape. |

| C2 Carbon | N/A | ~160 - 165 | This chemical shift is characteristic of a carbonyl carbon in an amide or lactam system, confirming the 2-oxo structure. A hydroxyl-bearing C2 carbon (C-OH) would be significantly more shielded, appearing further upfield (~150-155 ppm). |

| C7-Methyl | ~2.4 - 2.6 (singlet) | ~20 - 25 | This signal confirms the methyl group's presence and serves as an internal reference point. |

| Aromatic H's | ~7.0 - 8.5 | ~110 - 150 | The precise shifts of the protons on the naphthyridine core provide a unique fingerprint for the molecule. |

Table 1: Predicted NMR chemical shifts for 7-Methyl-1H-1,8-naphthyridin-2-one based on analogous structures.[7][8]

Electronic Spectroscopy (UV-Vis)

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, corresponding to electronic transitions within the molecule. The two tautomers possess different chromophoric systems and are thus expected to have different absorption maxima (λ_max).

Expected Observations: The 2-oxo (pyridone) tautomer has a more extended conjugated π-system involving the carbonyl group compared to the 2-hydroxy form. This extended conjugation typically leads to a lower energy electronic transition, resulting in an absorption maximum at a longer wavelength.[9] The presence of a strong absorption band above 300 nm is highly indicative of the pyridone structure being the dominant form in solution.[10]

Caption: A self-validating workflow for tautomer characterization.

Definitive Evidence and Computational Insights

While spectroscopy provides overwhelming evidence, single-crystal X-ray diffraction is the gold standard for structural elucidation in the solid state. For numerous 1,8-naphthyridin-2-one derivatives, crystallographic studies have unambiguously confirmed the adoption of the oxo tautomer in the crystal lattice.[11][12]

Furthermore, modern computational chemistry, particularly Density Functional Theory (DFT), allows for the calculation of the relative energies of the two tautomers.[13] Such studies consistently show that the 2-oxo tautomer is thermodynamically more stable than the 2-hydroxy tautomer in the gas phase and in various solvents, often by several kcal/mol.[14] This theoretical validation provides a powerful complement to the experimental data.

Conclusions and Implications for Drug Development

This structural preference is not merely an academic curiosity; it has profound implications for drug design and development:

-

Hydrogen Bonding: The 2-oxo form presents a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The 2-hydroxy form presents both a donor and an acceptor at the same oxygen atom. This difference fundamentally alters how the molecule can interact with a biological target like an enzyme or receptor.

-

Acidity/Basicity: The pKa of the N-H proton in the oxo form is different from the O-H proton in the hydroxy form, affecting the molecule's ionization state at physiological pH.

-

Lipophilicity: The more polar 2-oxo tautomer will have different solubility and membrane permeability characteristics compared to the less polar 2-hydroxy form.

A thorough understanding and rigorous characterization of the tautomeric state, as outlined in this guide, is therefore an indispensable step in the rational design of novel therapeutics based on the 1,8-naphthyridine scaffold.

References

-

Reddy, C. S., et al. (2007). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 12(1), 156-165. Available at: [Link]

-

Dey, A., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(4), 2993-3001. Available at: [Link]

-

Nowak, M., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 24(13), 10834. Available at: [Link]

-

Abo-Riya, M. A., et al. (2001). Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(13), 2659-2671. Available at: [Link]

-

Abu-Melha, S. (2016). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 63(4), 918-927. Available at: [Link]

-

ResearchGate. (2024). The 1H NMR spectrum of a mixture of 2,7-dihydroxy-1,8-naphthyridine. ResearchGate. Available at: [Link]

-

Pramanik, S., et al. (2015). Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography. Journal of Chemical Sciences, 127(1), 127-136. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Available at: [Link]

-

ResearchGate. (2025). Theoretical investigation of tautomerism in N-hydroxy amidines. ResearchGate. Available at: [Link]

-

ResearchGate. (2025). Tautomerism in Hydroxynaphthaldehyde Anils and Azo Analogues: a Combined Experimental and Computational Study. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). X-ray crystal structure of 1,8-naphthyridin-2-one derivatives. ResearchGate. Available at: [Link]

-

Nikolova, P., et al. (2020). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 16, 1750-1760. Available at: [Link]

-

Jain, R., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(3), 139-161. Available at: [Link]

-

El-Sayed, S. M., & Shehata, M. R. (2020). Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory/Time-Dependent Density Functional Theory Study. ACS Omega, 5(2), 1149-1159. Available at: [Link]

-

Santilli, A. A., et al. (1987). 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties. Journal of Medicinal Chemistry, 30(12), 2270-2277. Available at: [Link]

-

Al-Ghamdi, A. A., et al. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Journal of Chemistry. Available at: [Link]

-

ResearchGate. (2025). Role of tautomerism and solvatochromism in UV-VIS spectra of arylhydrazones of beta-diketones. ResearchGate. Available at: [Link]

-

Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017). 7-Hydroxymethyl-2-pivaloylamino-1,8-naphthyridine. IUCrData, 2(3), x170289. Available at: [Link]

-

ResearchGate. (n.d.). Computed UV-vis spectra of the most significant tautomers/conformers. ResearchGate. Available at: [Link]

Sources

- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory/Time-Dependent Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1,8-Naphthyridine synthesis [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 7-Hydroxymethyl-2-pivaloylamino-1,8-naphthyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

A Comprehensive Guide to the Spectroscopic Characterization of 7-methyl-1,8-naphthyridin-2-ol

This technical guide provides an in-depth analysis of the spectroscopic data for 7-methyl-1,8-naphthyridin-2-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,8-naphthyridine scaffold is a recognized "privileged structure," known for its versatile interactions with a wide array of biological targets.[1] A thorough understanding of the spectroscopic properties of its derivatives is paramount for unambiguous identification, purity assessment, and the rational design of new chemical entities.

Given the potential for tautomerism in 2-hydroxy-substituted N-heterocycles, this guide will address the spectroscopic signatures of both the enol (7-methyl-1,8-naphthyridin-2-ol) and the more stable keto (7-methyl-1,8-naphthyridin-2(1H)-one) forms. The content herein is curated for researchers, scientists, and drug development professionals, providing not only spectral data but also the underlying principles and experimental considerations for its acquisition and interpretation.

Molecular Structure and Tautomerism

7-methyl-1,8-naphthyridin-2-ol can exist in two tautomeric forms: the enol form and the keto form (a lactam). The equilibrium between these two forms is influenced by the solvent and the solid-state packing forces. In many similar 2-hydroxypyridine systems, the keto form is predominant, particularly in polar solvents and the solid state, due to the stability of the amide group.[2]

Caption: Tautomeric equilibrium between the enol and keto forms of 7-methyl-1,8-naphthyridin-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual nuclei.[2] For 7-methyl-1,8-naphthyridin-2-ol, both ¹H and ¹³C NMR are indispensable for confirming its structure and assessing its purity.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of distinct proton environments, their multiplicities (splitting patterns), and their relative numbers (integration). The chemical shifts are highly dependent on the electronic environment of the protons.

Predicted ¹H NMR Data (Keto form, in DMSO-d₆, 400 MHz)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | ~6.5 | d | ~9.5 |

| H4 | ~7.6 | d | ~9.5 |

| H5 | ~7.2 | d | ~8.5 |

| H6 | ~7.9 | d | ~8.5 |

| 7-CH₃ | ~2.4 | s | - |

| N1-H | ~11.5 | br s | - |

Note: These are predicted values based on data from analogous 1,8-naphthyridine derivatives. Actual experimental values may vary.[3][4]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of 7-methyl-1,8-naphthyridin-2-ol and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[4] Tetramethylsilane (TMS) can be used as an internal standard (0 ppm).

-

Instrument Setup: The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.[4]

-

Data Acquisition: Acquire the spectrum using standard parameters, typically with 16 to 64 scans to achieve a good signal-to-noise ratio.[4]

-

Data Processing: Process the raw data using appropriate software, involving Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or TMS.

Caption: General workflow for NMR data acquisition and analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, a greater number of scans are typically required.

Predicted ¹³C NMR Data (Keto form, in DMSO-d₆, 100 MHz)

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | ~162 |

| C3 | ~118 |

| C4 | ~140 |

| C4a | ~120 |

| C5 | ~115 |

| C6 | ~138 |

| C7 | ~155 |

| C8a | ~148 |

| 7-CH₃ | ~24 |

Note: These are predicted values. The chemical shift of C2 is significantly downfield due to the carbonyl character in the keto tautomer.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5] For 7-methyl-1,8-naphthyridin-2-ol, IR spectroscopy is particularly useful for discerning the predominant tautomeric form.

Key IR Absorption Frequencies

| Tautomer | Functional Group | Characteristic Absorption (cm⁻¹) | Rationale |

| Keto | N-H stretch | 3200-2800 (broad) | Hydrogen-bonded N-H group in the lactam. |

| C=O stretch (amide) | 1680-1640 (strong) | The carbonyl group of the lactam is a strong IR absorber.[6] | |

| Enol | O-H stretch | 3400-3200 (broad) | Characteristic of a hydroxyl group. |

| C=N stretch | 1620-1580 | Stretching of the endocyclic C=N bonds. | |

| Both | Aromatic C=C/C=N stretch | 1600-1450 | Vibrations of the naphthyridine ring system. |

| C-H stretch (aromatic) | 3100-3000 | ||

| C-H stretch (methyl) | 2980-2850 |

The presence of a strong absorption band in the 1680-1640 cm⁻¹ region would be compelling evidence for the predominance of the keto (lactam) form.[7]

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Data Acquisition: A background spectrum of the empty sample compartment (or just the KBr pellet) is recorded. The sample is then placed in the instrument, and the sample spectrum is acquired.

-

Data Analysis: The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum. The positions and intensities of the absorption bands are then analyzed to identify functional groups.[5][8]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[1] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[9][10]

Expected Mass Spectrum Data

-

Molecular Ion (M⁺): For 7-methyl-1,8-naphthyridin-2-ol (C₉H₈N₂O), the expected exact mass is approximately 160.0637 g/mol . A high-resolution mass spectrometer (HRMS) can confirm the elemental composition.

-

Fragmentation Pattern: The fragmentation of N-heterocyclic compounds can be complex.[11][12] Common fragmentation pathways for the molecular ion of 7-methyl-1,8-naphthyridin-2(1H)-one could include:

-

Loss of CO (m/z 28) from the lactam ring.

-

Loss of a methyl radical (CH₃, m/z 15).

-

Cleavage of the pyridine ring.

-

Caption: Plausible fragmentation pathways for 7-methyl-1,8-naphthyridin-2(1H)-one in mass spectrometry.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas or liquid chromatography. Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques.[1]

-

Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of 7-methyl-1,8-naphthyridin-2-ol requires a multi-technique approach. NMR spectroscopy is essential for elucidating the detailed atomic connectivity, while IR spectroscopy provides crucial information about the predominant tautomeric form through the identification of key functional groups. Mass spectrometry confirms the molecular weight and offers insights into the molecule's stability and fragmentation patterns. By integrating the data from these techniques and comparing it with data from related structures, researchers can confidently characterize this important heterocyclic compound, paving the way for its application in drug discovery and development.

References

-

Abeer N. Al-romaizan et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. [Link]

-

NMR-DB. Simulate and predict NMR spectra. [Link]

-

Nandiyanto, A. B. D., & Oktiani, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

-

Zong, L., et al. (2012). N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1). PMC. [Link]

-

Mestrelab. Download NMR Predict. [Link]

-

N. A. Taran, et al. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc. [Link]

-

PREMIER Biosoft. Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications. [Link]

-

Gauss, J. (1993). Effects of Electron Correlation in the Calculation of Nuclear Magnetic Resonance Chemical Shifts. Journal of Chemical Physics. [Link]

-

Wikipedia. 2-Pyridone. [Link]

-

Q-Chem. IR and NMR Spectra. [Link]

-

Abdulla, H. I., & El-Bermani, M. F. (2001). Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry. [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

Zhang, T., et al. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules. [Link]

-

Nandiyanto, A. B. D., et al. (2022). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition. ResearchGate. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Rusakov, Y. I., et al. (2021). Quantum Chemical Approaches to the Calculation of NMR Parameters: From Fundamentals to Recent Advances. Molecules. [Link]

-

Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. [Link]

-

ACD/Labs. NMR Software | Processing, Prediction, and Assignment. [Link]

-

Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. [Link]

-

ResearchGate. Which software is best for computer assisted prediction of NMR and/or mass spectra?. [Link]

-

Fiveable. Structural elucidation using mass spectrometry. [Link]

-

Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link]

-

Abuzahra, A., et al. (2021). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. ResearchGate. [Link]

-

Izotov, D. (2016). Quantum-Chemical Simulation of 1H NMR Spectra 2: Somparison of DFT-Based Procedures for Computing Isotropic Proton Coupling Constants in Organic Molecules. [Link]

-

StudySmarter. How to Interpret FTIR Results: A Beginner's Guide. [Link]

-

Innovatech Labs. FTIR Analysis Beginner's Guide: Interpreting Results. [Link]

-

The Journal of Chemical Physics. The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. [Link]

-

Chapman and Hall. Examples of structure elucidation by mass spectrometry. [Link]

-

Organic Chemistry Portal. 1,8-Naphthyridine synthesis. [Link]

-

El-Sayed, S. M., & Ali, T. E. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules. [Link]

-

Zhang, T., et al. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. [Link]

-

Kaupp, M. Part II: Basics on perturbation theory methods for the quantum-chemical calculation of NMR and EPR parameters. [Link]

-

ChemAxon. NMR Predictor. [Link]

Sources

- 1. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]

- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 6. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. azooptics.com [azooptics.com]

- 9. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. arkat-usa.org [arkat-usa.org]

- 12. article.sapub.org [article.sapub.org]

A Technical Guide to the Structural Elucidation of 2-Hydroxy-7-methyl-1,8-naphthyridine: A Predictive and Methodological Approach

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities including anticancer, antimicrobial, and enzyme inhibition properties.[1][2][3] The functionalized derivative, 2-Hydroxy-7-methyl-1,8-naphthyridine (IUPAC Name: 7-methyl-1,8-naphthyridin-2(1H)-one), represents a key target for structure-activity relationship (SAR) studies.[1] While a definitive single-crystal X-ray structure for this specific compound is not publicly available in crystallographic databases as of the date of this publication, this guide provides a comprehensive technical framework for its synthesis, crystallization, and structural elucidation. Drawing upon data from closely related analogues and established crystallographic methodologies, we present a predictive analysis of its structural features and a detailed protocol for its experimental determination. This document is intended to serve as a practical resource for researchers in crystallography, medicinal chemistry, and drug development.

Introduction: The Significance of the 1,8-Naphthyridine Core

The 1,8-naphthyridine ring system is a recurring pharmacophore in numerous therapeutic agents.[3] Its rigid, planar structure and defined hydrogen bonding capabilities allow it to effectively interact with biological targets. Derivatives have shown potent activity as DNA intercalators and inhibitors of enzymes like carbonic anhydrase and alkaline phosphatase.[1] The title compound, this compound, combines the key features of this scaffold with substituents—a hydroxyl (or keto) group and a methyl group—that offer opportunities for fine-tuning its physicochemical properties and biological activity.

A critical step in the rational design of novel therapeutics based on this scaffold is the precise determination of its three-dimensional structure. Single-crystal X-ray diffraction provides unambiguous information on molecular geometry, tautomeric state, and the supramolecular arrangement in the solid state, which is governed by intermolecular interactions.[1][4] This guide outlines the pathway to achieving this structural determination.

Synthesis and Crystallization Strategy

A robust synthetic and crystallization strategy is the prerequisite for any crystallographic study. Based on established literature for 1,8-naphthyridine derivatives, the Friedländer annulation is a versatile and widely employed method for constructing the core scaffold.[1][5]

Proposed Synthetic Pathway

A plausible and efficient route involves the condensation of a 2-amino-6-methylpyridine-3-carboxaldehyde with a reagent that can provide the C2-hydroxyl group, such as an α-hydroxyketone or a related synthetic equivalent.[1] An alternative, widely-used approach is the reaction of an aminopyridine with a β-ketoester, such as ethyl acetoacetate, often under acidic conditions, followed by thermal cyclization.[6]

Figure 1: Proposed workflow for the synthesis of this compound via Friedländer condensation.

Protocol for Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. The choice of solvent and crystallization method is critical. Given the likely polar nature of the title compound, due to the pyridone moiety, solvents such as methanol, ethanol, dimethylformamide (DMF), or mixtures with water are suitable starting points.

Step-by-Step Crystallization Protocol:

-

Purification: Ensure the synthesized compound is of the highest possible purity (>98%). Chromatographic purification followed by removal of all solvent residues is essential.

-

Solvent Screening: In parallel, test the solubility of 1-2 mg of the compound in a range of solvents (0.5 mL) from non-polar (hexane) to highly polar (water, methanol).

-

Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., methanol-ether mixture[6]) in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days at room temperature.

-

Vapor Diffusion (Hanging Drop/Sitting Drop):

-

Prepare a saturated solution of the compound in a good solvent (e.g., DMF).

-

Place a larger volume of a poor solvent (e.g., diethyl ether) in the bottom of a sealed container.

-

Place a drop of the compound's solution on a siliconized glass slide inverted over the reservoir (hanging drop) or on a post within the reservoir (sitting drop).

-

Over time, the vapor of the poor solvent will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystallization.

-

-

Cooling: Prepare a hot, saturated solution of the compound and allow it to cool slowly to room temperature, and then transfer to a refrigerator (4 °C). This method is effective if the compound's solubility is highly temperature-dependent.

Predicted Structural Features

While the definitive structure awaits experimental determination, we can predict key features based on the known chemistry of 1,8-naphthyridines and related heterocyclic systems.

Tautomerism: The Pyridone Form

The "2-hydroxy" nomenclature can be misleading. In the solid state, this moiety overwhelmingly exists as its keto tautomer, 7-methyl-1,8-naphthyridin-2(1H)-one.[1] This is due to the greater stability of the amide-like resonance within the pyridone ring. X-ray crystallography will definitively confirm this by locating the hydrogen atom on the N1 nitrogen rather than the O2 oxygen.

Figure 2: Tautomeric equilibrium of this compound. The keto form is predicted to be dominant in the solid state. (Note: Images are illustrative placeholders).

Molecular Geometry

The fused 1,8-naphthyridine ring system is expected to be nearly planar.[7][8][9] The planarity can be quantified by calculating the root-mean-square deviation (r.m.s.d.) of the ring atoms from a best-fit plane, which is typically very low (<0.05 Å) for such systems.[7]

Intermolecular Interactions: The Supramolecular Synthon

The most significant intermolecular interaction governing the crystal packing will be hydrogen bonding. The pyridone moiety provides an excellent hydrogen bond donor (N1-H) and acceptor (C2=O). This N-H···O interaction is a robust and predictable supramolecular synthon. It is highly probable that molecules will form centrosymmetric dimers or catemeric chains via this interaction.

| Donor | Acceptor | Predicted Interaction Type | Graph Set Motif |

| N1-H | O2=C2 | Strong Hydrogen Bond | R²₂(8) Dimer or C(4) Chain |

| C-H (Aromatic) | O2=C2 | Weak Hydrogen Bond | - |

| C-H (Aromatic) | N8 | Weak Hydrogen Bond | - |

Table 1: Predicted hydrogen bonding interactions for this compound.

In addition to hydrogen bonding, π–π stacking interactions between the planar naphthyridine rings are also likely to contribute to the overall crystal packing, often in an offset or antiparallel arrangement.[8]

Figure 3: Predicted hydrogen-bonded dimer formation via the robust N-H···O supramolecular synthon.

Experimental Workflow for Single-Crystal X-ray Diffraction